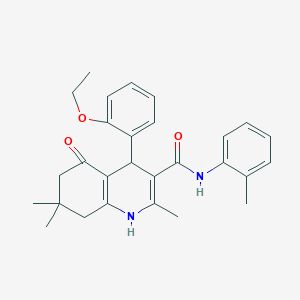
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are important in the regulation of cell volume, ion homeostasis, and cell proliferation.
Mécanisme D'action
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate selectively inhibits VRACs by blocking the chloride ion transport through these channels. VRACs are composed of two subunits, LRRC8A and LRRC8D, and 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to interact with the LRRC8A subunit to inhibit chloride ion transport. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate does not affect other ion channels or transporters, making it a specific inhibitor of VRACs.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion homeostasis. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used to study the role of VRACs in cancer cell proliferation and apoptosis, as well as in neuronal cell swelling during ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has several advantages as a research tool, including its selectivity for VRACs, its dose-dependent inhibition of chloride ion transport, and its ability to modulate cellular processes such as cell proliferation and apoptosis. However, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions. Researchers must carefully consider these limitations when designing experiments using 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate.
Orientations Futures
There are several future directions for research involving 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, including the development of more potent and selective VRAC inhibitors, the investigation of the role of VRACs in various disease states, and the exploration of the potential therapeutic applications of VRAC inhibitors. Additionally, the development of new methods for synthesizing and purifying 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate may further improve its utility as a research tool. Overall, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has great potential as a valuable tool for studying the role of VRACs in various cellular processes and disease states.
Méthodes De Synthèse
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenyl isocyanate with 2,3-dihydro-1H-inden-5-ol in the presence of a base. The resulting product is then treated with a carbamate reagent to yield 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate. The purity and yield of 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used in various scientific research studies as a selective inhibitor of VRACs. VRACs play a crucial role in the regulation of cell volume, ion homeostasis, and cell proliferation, and their dysregulation has been implicated in various diseases, including cancer, epilepsy, and ischemia. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the role of VRACs in various cellular processes.
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(9-15(14)18)19-16(20)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOUDDAYNMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)



